Product packaging for 2-[(4-Chlorobenzyl)oxy]benzaldehyde(Cat. No.:CAS No. 52803-59-5)

2-[(4-Chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1595980
CAS No.: 52803-59-5
M. Wt: 246.69 g/mol
InChI Key: AKOPNWAGXMASTH-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO2 B1595980 2-[(4-Chlorobenzyl)oxy]benzaldehyde CAS No. 52803-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPNWAGXMASTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351212
Record name 2-[(4-chlorobenzyl)oxy]benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52803-59-5
Record name 2-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chlorophenyl)methoxy]benzaldehyde
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Contextualizing 2 4 Chlorobenzyl Oxy Benzaldehyde As a Research Target

The scientific interest in 2-[(4-Chlorobenzyl)oxy]benzaldehyde stems from its identity as an O-benzylated derivative of salicylaldehyde (B1680747). Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are recognized as privileged scaffolds in chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. udel.edulearncbse.ingoogle.com The parent molecule, salicylaldehyde, is a naturally occurring compound found in plants like meadowsweet and is a precursor to a variety of other chemical products.

The synthesis of this compound is straightforward, typically achieved through a classic Williamson ether synthesis. This reaction involves treating salicylaldehyde with 4-chlorobenzyl chloride in the presence of a base. The relative ease of this synthesis allows for the creation of a library of related molecules, where different substituents can be placed on the benzyl (B1604629) ring to fine-tune the molecule's properties. This positions this compound and its analogues as ideal candidates for screening in drug discovery programs.

The rationale for targeting this specific structure is often based on the known biological activities of related compounds. Research into various substituted salicylaldehydes has revealed their potential as potent antibacterial and antifungal agents. udel.edu By systematically modifying the salicylaldehyde core, for instance, by introducing a 4-chlorobenzyl ether linkage, chemists aim to explore and potentially enhance these biological effects. The introduction of the chlorobenzyl group can significantly alter properties such as lipophilicity and electronic distribution, which in turn can influence how the molecule interacts with biological targets.

Scope and Significance in Contemporary Chemical and Biological Sciences

Targeted Derivatization Strategies for this compound

The aldehyde functional group in this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives.

The aldehyde can undergo various transformations, including oxidation, reduction, and condensation reactions, to introduce new functional groups and build molecular complexity.

A key derivatization is the oxidation of the aldehyde group to a carboxylic acid, yielding 2-[(4-chlorobenzyl)oxy]benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The resulting carboxylic acid serves as a valuable intermediate for the synthesis of esters, amides, and other more complex molecules.

The oxidation specifically targets the aldehyde functional group, which is readily converted to a carboxylic acid moiety while leaving the ether linkage and the aromatic rings intact under controlled conditions. Common and effective oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (a solution of chromium trioxide in sulfuric acid), and Tollens' reagent. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The synthesis of the related compound 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid has been achieved through methods involving microwave irradiation to accelerate the reaction. nih.gov

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

Oxidizing AgentFormulaTypical Conditions
Potassium PermanganateKMnO₄Basic, aqueous solution, followed by acidification
Jones ReagentCrO₃ / H₂SO₄Acetone, 0°C to room temperature
Tollens' Reagent[Ag(NH₃)₂]⁺Basic, aqueous ammonia
Potassium DichromateK₂Cr₂O₇Acidic solution, heat

Transformation of the Aldehyde Moiety

Reduction Reactions to Alcohol Derivatives

The aldehyde functional group in this compound is a prime site for chemical transformation, particularly through reduction to its corresponding alcohol. This conversion is a fundamental step in synthetic organic chemistry, often accomplished using a variety of reducing agents.

Reduction reactions can transform the aldehyde into its corresponding alcohol, a process that can be achieved using reagents like sodium borohydride (B1222165). This transformation is significant as it introduces a new functional group, a hydroxyl group, which can then be used for further synthetic manipulations, thereby expanding the molecular diversity accessible from the starting aldehyde.

Modifications on the Benzyloxy and Chlorobenzyl Moieties

The benzyloxy and chlorobenzyl portions of the molecule offer additional sites for strategic derivatization, allowing for the introduction of a wide array of functional groups and structural motifs.

Nucleophilic Substitution on the Chlorine Atom

The chlorine atom on the chlorobenzyl ring is susceptible to nucleophilic substitution reactions. This allows for the displacement of the chlorine with various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, the reaction with different amines or thiols can introduce nitrogen or sulfur-containing functionalities, respectively. The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent system, and the presence of a catalyst.

Electrophilic Aromatic Substitution on Aromatic Rings

Both aromatic rings in this compound are potential substrates for electrophilic aromatic substitution reactions. These reactions involve the introduction of an electrophile onto the aromatic ring, leading to the formation of substituted derivatives. The position of substitution is directed by the existing substituents on the ring. For example, the alkoxy group on the benzaldehyde ring is an activating, ortho-, para-directing group, while the chlorine atom on the benzyl (B1604629) ring is a deactivating, ortho-, para-directing group. This allows for regioselective functionalization of the aromatic systems.

Synthesis of Advanced Chemical Scaffolds Incorporating this compound

The versatile reactivity of this compound makes it a valuable building block for the construction of more complex chemical architectures, including chalcones, pyrazolines, and various other heterocyclic systems.

Formation of Chalcone and Pyrazoline Derivatives

Chalcones, which are characterized by an α,β-unsaturated carbonyl system, can be synthesized from this compound through Claisen-Schmidt condensation. jetir.orgnih.govtsijournals.com This reaction typically involves the base-catalyzed condensation of the aldehyde with an appropriate ketone, such as acetophenone. jetir.orgtsijournals.com The resulting chalcones can then serve as precursors for the synthesis of pyrazolines. Pyrazolines are five-membered heterocyclic compounds that can be obtained by the reaction of chalcones with hydrazine (B178648) or its derivatives. nih.gov

The synthesis of chalcones can be carried out using various methods, including both solvent-based and solvent-free aldol (B89426) condensation techniques. jetir.orgrsc.org The choice of method can influence the reaction yield and purity of the final product. nih.gov

Table 1: Synthesis of Chalcone Derivatives

Reactant 1 Reactant 2 Catalyst Method Product Yield (%)
4-Chlorobenzaldehyde Acetophenone NaOH Solvent-free Aldol Condensation (E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one -
Integration into Heterocyclic Systems

The aldehyde functionality of this compound is a key feature that allows for its incorporation into a wide variety of heterocyclic systems. nih.gov For example, it can react with thiosemicarbazides to form thiosemicarbazones. These thiosemicarbazone derivatives can then be cyclized to form various heterocyclic rings, such as thiazolidinones. ekb.eg

Furthermore, the aldehyde can participate in multicomponent reactions to construct complex heterocyclic scaffolds. For instance, it can be used in the synthesis of 1,3,4-oxadiazoles and other related five-membered heterocyclic systems. ekb.eg The ability to form such diverse heterocyclic structures highlights the importance of this compound as a versatile starting material in medicinal and materials chemistry. nih.gov

Preparation of Semicarbazone Derivatives

Semicarbazones are a class of compounds typically synthesized through the condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961) or its derivatives. This reaction is a well-established method for forming a C=N (imine) bond. The general reaction for the formation of a semicarbazone from this compound involves the nucleophilic attack of the terminal amino group of semicarbazide hydrochloride on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by dehydration, often facilitated by a mild acid or base, to yield the corresponding semicarbazone. geneseo.edunih.gov

The reaction is generally carried out by dissolving this compound in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. An aqueous solution of semicarbazide hydrochloride and a buffering agent like sodium acetate (B1210297) is then added. The mixture is typically heated under reflux for a period ranging from a few minutes to several hours to ensure the completion of the reaction. nih.gov The resulting semicarbazone often precipitates from the solution upon cooling and can be isolated by filtration and purified by recrystallization.

The general structure for the semicarbazone derivative of this compound is confirmed through spectroscopic methods. For instance, the formation of the imine bond can be observed by the appearance of a characteristic signal in the ¹H NMR spectrum for the azomethine proton (-CH=N-).

While specific research detailing the synthesis of this compound semicarbazone is not extensively published, the existence of related derivatives such as 4-((4-chlorobenzyl)oxy)benzaldehyde semicarbazone is documented. sigmaaldrich.comuni.lu The synthesis of thiosemicarbazone derivatives, which follows a similar reaction pathway using thiosemicarbazide, from this compound has also been noted, further supporting the feasibility of this synthetic route. uni.lu

Below is an interactive data table summarizing a generalized protocol for the synthesis of semicarbazone derivatives from substituted benzaldehydes, which is applicable to this compound.

Green Chemistry Principles in this compound Synthesis

The conventional synthesis of this compound is achieved through the Williamson ether synthesis. This method involves the reaction of salicylaldehyde with 4-chlorobenzyl halide in the presence of a base. While effective, traditional approaches often rely on volatile organic solvents and may require harsh reaction conditions. The application of green chemistry principles aims to develop more environmentally benign and efficient synthetic routes. jetir.org

Key green chemistry strategies applicable to the synthesis of this compound include the use of alternative energy sources, greener solvents, and catalytic systems that enhance efficiency and reduce waste.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as alternative energy sources can significantly accelerate the rate of the Williamson ether synthesis. researchgate.net These techniques often lead to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, thereby reducing the environmental impact. researchgate.net For instance, combining microwave and ultrasound irradiation has been shown to promote Williamson ether synthesis efficiently without the need for phase-transfer catalysts. researchgate.net

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful tool in green chemistry, particularly for reactions involving immiscible reactants, such as the aqueous solution of the phenoxide and the organic solution of the alkyl halide in the Williamson synthesis. jetir.orgresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs. mdpi.com This approach can eliminate the need for anhydrous and often hazardous organic solvents, allowing the reaction to proceed in a biphasic system with water as one of the phases, which is a significant environmental advantage. jetir.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. For the synthesis of semicarbazone derivatives, research has shown that solvents like ethyl lactate (B86563) and dimethyl isosorbide, which are derived from renewable resources and are biodegradable, can be effective. geneseo.edu Similarly, for the Williamson ether synthesis step, micellar catalysis in aqueous media presents a green alternative. Surfactants form micelles in water, creating a microenvironment that can solubilize the organic reactants and facilitate the reaction, thereby reducing the reliance on bulk organic solvents. researchgate.net

The following interactive data table outlines various green chemistry approaches applicable to the Williamson ether synthesis for preparing this compound.

Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorobenzyl Oxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a key reactive center in 2-[(4-chlorobenzyl)oxy]benzaldehyde. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This reactivity allows the molecule to participate in a variety of important chemical transformations.

One of the most fundamental reactions of the aldehyde group is its ability to undergo condensation reactions. For instance, it can react with active methylene (B1212753) compounds in Knoevenagel condensations. researchgate.net These reactions typically proceed via the formation of a new carbon-carbon double bond, leading to more complex molecular architectures. The reaction of various substituted benzaldehydes with active methylene compounds like malononitrile (B47326) has been studied, demonstrating the general applicability of this type of reaction. researchgate.net

Furthermore, the aldehyde can react with primary amines to form Schiff bases or imines (R₂C=NR'). wiserpub.com This reaction is a reversible, acid-catalyzed process involving the elimination of a water molecule. msu.edu The stability of the resulting imine can vary, and in some cases, stable hemiaminals are formed as intermediates. mdpi.com The electronic effects of substituents on the benzaldehyde (B42025) ring can influence the equilibrium between the hemiaminal and the Schiff base. mdpi.com

The aldehyde group can also be reduced to a primary alcohol or oxidized to a carboxylic acid. Reduction can be achieved using various reducing agents, such as complex metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). msu.edu Conversely, oxidation to a carboxylic acid requires an oxidizing agent. youtube.com

The reactivity of the aldehyde group in this compound is exemplified by its reaction with N-phenylthiosemicarbazide and N-cyclohexylthiosemicarbazide to form the corresponding thiosemicarbazone derivatives: 2-((4-chlorobenzyl)oxy)benzaldehyde n-phenylthiosemicarbazone and 2-((4-chlorobenzyl)oxy)benzaldehyde n-cyclohexylthiosemicarbazone, respectively. sigmaaldrich.comsigmaaldrich.com

Table 1: Reactions of the Aldehyde Functional Group

Reaction TypeReagentsProduct Type
Knoevenagel CondensationActive methylene compoundsα,β-Unsaturated compounds
Schiff Base FormationPrimary aminesImines
ReductionComplex metal hydrides (e.g., NaBH₄, LiAlH₄)Primary alcohols
OxidationOxidizing agentsCarboxylic acids
Thiosemicarbazone FormationThiosemicarbazidesThiosemicarbazones

Reactivity of the Halogen Substituent

The chlorine atom on the benzyl (B1604629) ring is a key functional group that can participate in various chemical reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are widely used in organic synthesis. acs.org In the context of this compound, the chloro substituent can act as a leaving group, allowing for the introduction of a wide range of substituents at this position. For example, in a Suzuki coupling, the chlorine atom could be replaced by a new aryl or vinyl group through reaction with an appropriate boronic acid in the presence of a palladium catalyst and a base. mdpi.com

The general catalytic cycle for a Suzuki cross-coupling reaction involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the catalyst. mdpi.com The efficiency and selectivity of these reactions can be highly dependent on the choice of palladium catalyst, ligands, base, and solvent. acs.orgmdpi.com

The reactivity of aryl chlorides in these coupling reactions is generally lower than that of aryl bromides or iodides. However, the development of specialized palladium catalysts with bulky, electron-rich ligands has enabled the efficient coupling of aryl chlorides. mdpi.comnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond Formed
Suzuki CouplingOrganoboron reagent (e.g., boronic acid)C-C
Stille CouplingOrganotin reagentC-C
Buchwald-Hartwig AminationAmineC-N
C-S CouplingThiolC-S

Aromatic Ring Reactivity and Substituent Effects

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents.

The benzaldehyde ring contains an aldehyde group (-CHO), which is a deactivating, meta-directing group. libretexts.org The carbonyl group withdraws electron density from the aromatic ring through resonance, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgyoutube.com Any electrophilic substitution on this ring would be expected to occur primarily at the meta position relative to the aldehyde group.

The 4-chlorobenzyl ring contains a chlorine atom and an ether linkage. The chlorine atom is a deactivating but ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance. The ether linkage (-OCH₂-) is an activating, ortho-, para-directing group. The oxygen atom donates electron density to the ring via resonance, making the ring more susceptible to electrophilic attack. The directing effects of these two substituents would need to be considered in any potential electrophilic substitution reaction on this ring.

Role as a Chemical Intermediate in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with biological or pharmaceutical relevance. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.

The aldehyde functionality allows for the construction of various heterocyclic and acyclic structures through condensation and addition reactions. For instance, it can be a precursor for the synthesis of thiadiazole derivatives. nih.gov

The chlorine atom on the benzyl ring provides a handle for introducing molecular diversity through cross-coupling reactions. This allows for the attachment of various organic fragments, leading to a wide range of analogs. The ability to perform these reactions selectively without cleaving the ether linkage is a key advantage. acs.org

The synthesis of salicylaldehyde (B1680747) derivatives and their subsequent reactions to form benzofurans, coumarins, and other heterocyclic systems highlights the importance of such substituted benzaldehydes as building blocks in organic synthesis. lp.edu.ua

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Chlorobenzyl Oxy Benzaldehyde Analogs

Positional Isomerism and its Impact on Biological Activity

The spatial arrangement of substituents, or positional isomerism, is a critical determinant of biological activity in this class of compounds. The location of the substituent on both the benzyl (B1604629) and the benzaldehyde (B42025) rings can dramatically alter the molecule's interaction with its biological target.

In a study evaluating anticancer activity against the HL-60 cell line, the position of the chloro group on the benzyl ring was shown to be significant. nih.gov The derivative 2-[(4-Chlorobenzyl)oxy]benzaldehyde, with the chlorine at the para position, exhibited potent activity. nih.gov Its positional isomer, 2-[(2-chlorobenzyl)oxy]benzaldehyde (ortho position), also showed significant activity, suggesting that the presence of the chloro-benzyl moiety is important, with its specific location fine-tuning the potency. nih.gov

Similarly, the position of substituents on the benzaldehyde ring influences activity. For instance, moving a methoxy (B1213986) group from the 4-position to the 5-position on the benzaldehyde ring, as in 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) versus 2-(benzyloxy)-5-methoxybenzaldehyde, results in compounds that both retain significant anticancer activity. nih.gov In the context of antibacterial activity of related phenolic acids, the position of hydroxyl and methoxyl groups on the benzoic ring significantly affects efficacy against Escherichia coli. nih.gov The attachment of a hydroxyl group at the ortho (2-position) of benzoic acid was found to be more effective than other positions. nih.gov This highlights that the relative positioning of the oxygen-linked side chain and other ring substituents is a key factor in molecular design.

Influence of Halogen Substituents on Electronic Properties and Bioactivity

Halogen substituents, particularly chlorine, are pivotal in modifying the physicochemical properties of the parent molecule, thereby affecting its bioactivity. Halogens are strongly electron-withdrawing, which can alter the electron distribution across the aromatic rings and influence binding interactions with biological targets. mdpi.com

The substitution of different halogens can systematically influence the electronic structure. nih.gov For example, first-principles calculations on related organic semiconductors showed that the electronic band gap follows the pattern Br < Cl < F < I, indicating that the type of halogen significantly tunes the compound's semiconducting behavior. nih.gov The presence of electron-withdrawing groups like chlorine is often crucial for the inhibition profile of various enzymes. mdpi.com

However, the influence of halogens is not solely based on electronics. In some cases, steric factors such as atomic size are more dominant. Studies on halogen-substituted flavonoids demonstrated that antibacterial activity against both Gram-positive and Gram-negative bacteria increased in the order of F < Cl < Br < I. nih.govresearchgate.net This suggests that for this class of compounds, the size of the halogen atom is the primary factor driving the increase in potency, rather than its polarity or electronic effects. nih.govresearchgate.net This principle is further supported by findings that substitution with Cl, Br, and I into benzthiazol derivatives increases their antimicrobial efficiency. nih.gov Conversely, in some molecular scaffolds, hydrophobic groups like -Cl have been found to decrease activity, indicating that the effect of halogenation is highly context-dependent. nih.gov

SAR in Anticancer Activity and Cell Line Specificity

The SAR for anticancer activity in this series is well-defined, particularly against the human promyelocytic leukemia (HL-60) cell line. This compound was identified as a compound with significant activity, capable of inducing apoptosis and causing a loss of mitochondrial membrane potential in HL-60 cells. nih.gov

A comparative analysis of analogs reveals key structural requirements for potency. The unsubstituted parent compound, 2-(benzyloxy)benzaldehyde, shows notable activity. The introduction of a chlorine atom at the para-position of the benzyl ring (as in the title compound) or the ortho-position maintains or enhances this activity. nih.gov Interestingly, placing a methoxy group at the meta-position of the benzyl ring, as in 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865), yielded the most potent compound in the series against HL-60 cells. nih.gov

The specificity of these compounds for different cancer cell lines is an important aspect of their SAR. For example, in a study of related 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives, a compound substituted with a bromine atom showed an IC₅₀ value of 173.4 µg/ml against the MCF-7 breast adenocarcinoma cell line. researchgate.net This demonstrates that activity can vary significantly between different cancer types, and the SAR profile established for one cell line may not be directly transferable to another.

CompoundSubstitution PatternIC₅₀ (µM) vs. HL-60 Cells nih.gov
2-(Benzyloxy)benzaldehydeUnsubstitutedSignificant at 1-10 µM
This compound4-Chloro on benzyl ringSignificant at 1-10 µM
2-[(2-Chlorobenzyl)oxy]benzaldehyde2-Chloro on benzyl ringSignificant at 1-10 µM
2-[(3-Methoxybenzyl)oxy]benzaldehyde3-Methoxy on benzyl ringMost potent in series
2-(Benzyloxy)-5-chlorobenzaldehyde5-Chloro on benzaldehyde ringSignificant at 1-10 µM

SAR in Antimicrobial and Anti-Infective Properties

The structural features of benzyloxybenzaldehyde analogs also govern their effectiveness as antimicrobial agents. Halogenation is a key strategy for enhancing these properties. The substitution of halogens such as chlorine, bromine, and iodine on related heterocyclic scaffolds has been shown to increase antimicrobial efficiency against both bacteria and fungi. nih.gov

As previously noted, the size of the halogen substituent can be a more critical factor than its electronic nature in determining antibacterial potency. nih.gov A study on tricyclic flavonoids found that antimicrobial activity increased as the halogen size increased from fluorine to iodine. researchgate.net This suggests that larger halogens may improve properties like lipophilicity, allowing for better penetration of bacterial cell membranes. researchgate.net

The position of substituents also plays a role. In benzoic acid derivatives, the placement of functional groups on the ring was shown to influence antibacterial activity against E. coli and its ability to form biofilms. nih.gov Furthermore, certain benzaldehyde derivatives have demonstrated high antifungal activity against pathogens like Aspergillus niger. researchgate.net The presence of specific groups, such as nitro (-NO2) or chloro (-Cl), grafted onto benzimidazole-triazole hybrids, has been reported to increase antimicrobial activity. nih.gov

SAR in Enzyme Inhibition Profiles

Analogs of this compound have been investigated as inhibitors of various enzymes, with SAR studies revealing the molecular determinants of their inhibitory potential. In the context of cholinesterase inhibition, which is relevant to Alzheimer's disease, derivatives of benzimidazole-substituted benzaldehydes have shown potent activity. mdpi.com

The SAR study of these inhibitors highlighted the crucial role of electronic properties. Compound 3, featuring two chloro groups at the 3 and 4 positions of the phenyl ring, was the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com This indicates that strong electron-withdrawing substituents can significantly enhance inhibitory activity. mdpi.com

Analog TypeTarget Enzyme(s)Key SAR FindingReference
Benzimidazole-based benzaldehyde derivativesAChE, BuChEElectron-withdrawing groups (e.g., 3,4-dichloro) on the phenyl ring dramatically increase inhibitory potency. mdpi.com
2-Benzylbenzimidazole analogsNF-κBA hydrophobic group (cyclohexylmethoxy) on the benzimidazole (B57391) ring and a hydrophilic -OH group on the phenyl ring enhances inhibitory activity. Hydrophobic -Cl on the phenyl ring decreases activity. nih.gov
Benzimidazole-triazole hybridsα-glucosidaseThe presence of a pyridine (B92270) ring on the benzimidazole and a nitro group on an indole (B1671886) ring led to good antimicrobial and potent α-glucosidase inhibition. nih.gov

In another study on NF-κB inhibitors, the SAR of 2-benzylbenzimidazole analogs was explored. nih.gov It was found that a hydrophobic cyclohexylmethoxy group on the benzimidazole ring, coupled with a hydrophilic hydroxyl (-OH) group on the benzyl ring, was favorable for strong inhibitory activity. nih.gov Conversely, introducing hydrophobic groups like methoxy (-OCH3) or chloro (-Cl) onto the phenyl ring was found to decrease the activity in this particular system. nih.gov This demonstrates that the interplay between hydrophobic and hydrophilic substituents is a delicate balance that must be optimized for a given target.

Design Principles for Novel this compound Derivatives

Based on the collective SAR findings, several key principles can be established to guide the design of new and more effective derivatives:

Strategic Halogenation : The introduction of halogens is a proven strategy for enhancing biological activity. However, the choice of halogen and its position are critical. For antimicrobial applications, larger halogens like bromine or iodine may be preferable due to steric and lipophilic effects. nih.govresearchgate.net For enzyme inhibition, the strong electron-withdrawing nature of chlorine can be exploited, particularly in di-substituted patterns. mdpi.com

Positional Tuning : The location of substituents on both aromatic rings is not trivial. The activity of chlorobenzyl isomers varies significantly, and the optimal position must be determined empirically for each biological target. nih.gov Shifting substituents on the benzaldehyde ring is also a valid strategy for modulating activity. nih.gov

Balancing Hydrophobicity and Hydrophilicity : The design of potent inhibitors often requires a careful balance of molecular properties. As seen with NF-κB inhibitors, combining a hydrophobic moiety on one part of the molecule with a hydrophilic hydrogen-bonding group on another can lead to enhanced potency. nih.gov

Target-Specific Modifications : The SAR rules are highly dependent on the biological target. A structural modification that enhances anticancer activity (e.g., a 3-methoxy group on the benzyl ring) may not be optimal for enzyme inhibition or antimicrobial effects. nih.govnih.gov Therefore, drug design efforts must be tailored to the specific application, whether it be for anticancer, antimicrobial, or enzyme-inhibitory purposes.

Biological Activities and Pharmacological Research of 2 4 Chlorobenzyl Oxy Benzaldehyde

Anticancer Activity Research

Recent studies have highlighted the potential of 2-[(4-Chlorobenzyl)oxy]benzaldehyde as a promising anticancer agent. Research has primarily focused on its effects on leukemia cell lines, revealing significant cytotoxic and pro-apoptotic activities.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HL-60)

Scientific investigations have demonstrated that this compound exhibits notable cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. researchgate.net In a key study, this compound, identified as compound 31, was shown to have significant activity at concentrations between 1-10 microM. researchgate.net While a specific IC50 value (the concentration required to inhibit the growth of 50% of cells) for this compound has not been explicitly reported in the reviewed literature, its activity within this low micromolar range indicates a potent cytotoxic effect on these cancer cells.

Cytotoxicity Data for Benzyloxybenzaldehyde Derivatives against HL-60 Cells

Compound Name Activity Range (µM) Reference

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound are attributed to its ability to interfere with the fundamental processes of cancer cell proliferation and survival.

A crucial mechanism by which this compound exerts its anticancer activity is by inducing cell cycle arrest at the G2/M phase in HL-60 cells. researchgate.net The cell cycle is a series of events that leads to cell division and replication. By halting the cycle at the G2/M checkpoint, the compound prevents the cancer cells from entering mitosis, thereby inhibiting their proliferation. researchgate.net

In addition to halting cell cycle progression, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Morphological assessments and DNA fragmentation analysis have confirmed this apoptotic induction. researchgate.net The study further revealed that this process is mediated through the mitochondrial pathway. researchgate.net Specifically, the compound was observed to cause a loss of mitochondrial membrane potential in HL-60 cells after 12 hours of treatment. researchgate.net The disruption of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors and subsequent cell death.

Comparative Efficacy with Related Benzyloxybenzaldehyde Derivatives

The anticancer potency of this compound has been evaluated in comparison to other related benzyloxybenzaldehyde derivatives. In a study evaluating a series of these compounds, this compound (compound 31) was one of several derivatives that showed significant activity against the HL-60 cell line. researchgate.net Other active compounds included 2-(benzyloxy)benzaldehyde, 2-(benzyloxy)-4-methoxybenzaldehyde (B184467), 2-(benzyloxy)-5-methoxybenzaldehyde, 2-(benzyloxy)-5-chlorobenzaldehyde, and 2-[(2-chlorobenzyl)oxy]benzaldehyde. researchgate.net Notably, within this series, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) (compound 29) was identified as the most potent derivative. researchgate.net This comparative analysis provides valuable structure-activity relationship insights for the development of future anticancer agents based on the benzyloxybenzaldehyde scaffold.

Antimicrobial and Anti-Infective Properties

Despite the promising findings in anticancer research, there is currently a lack of specific scientific literature detailing the antimicrobial and anti-infective properties of this compound. While the broader class of benzaldehyde (B42025) derivatives has been reported to possess some antimicrobial activities, dedicated studies to determine the minimum inhibitory concentration (MIC) or the spectrum of activity for this specific compound against various bacterial and fungal strains are not available in the reviewed scientific literature. Therefore, its potential as an antimicrobial or anti-infective agent remains to be investigated.

Enzyme Inhibitory Activities

The interaction of this compound with various enzyme systems is a key area of research to understand its mechanism of action and therapeutic possibilities.

Aldehyde dehydrogenase 1A3 (ALDH1A3) is recognized as a significant enzyme in cancer biology, particularly in cancer stem cells, where its overexpression is linked to drug resistance and poor prognosis. Consequently, inhibitors of ALDH1A3 are being actively investigated as potential anticancer agents. Research into benzyloxybenzaldehyde derivatives has identified them as a promising class of ALDH1A3 inhibitors. While specific inhibitory concentration (IC₅₀) or binding affinity (Ki) values for this compound against ALDH1A3 are not detailed in the available literature, it was part of a series of compounds that showed significant anticancer activity, a property often associated with ALDH inhibition. nih.gov The general mechanism for related benzaldehyde scaffolds involves targeting the catalytic center of the ALDH enzyme.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are important targets in the treatment of neurological and psychiatric disorders. researchgate.netresearchgate.netmdpi.com A thorough review of existing scientific literature reveals no specific studies investigating the inhibitory activity of this compound against either MAO-A or MAO-B. While various heterocyclic compounds and benzamide (B126) analogues have been explored as MAO inhibitors, the benzyloxybenzaldehyde scaffold, and specifically the 2-[(4-chlorobenzyl)oxy] derivative, has not been a subject of research in this context. nih.govnih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.govnih.gov Inhibition of these enzymes is a primary strategy for anti-inflammatory therapies. Currently, there is no published research detailing the effects of this compound on the activity of COX or LOX enzymes. Studies on COX/LOX inhibitors have focused on a wide array of chemical structures, but the benzyloxybenzaldehyde class has not been evaluated for this specific biological activity. nih.gov

Beyond the commonly studied enzymes, the broader benzaldehyde scaffold has been shown to interact with other cellular signaling pathways. For instance, the parent compound, benzaldehyde, has been found to suppress major signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK, through the regulation of 14-3-3ζ-mediated protein interactions. researchgate.net While these findings relate to the parent molecule, they suggest potential mechanisms that could be relevant for its derivatives. However, specific research confirming the modulation of these or other enzyme targets by this compound has not been reported.

Exploration of this compound as a Lead Compound for Therapeutic Development

A lead compound serves as a starting point for the development of new drugs. This compound has been identified as a compound with significant potential in this regard, primarily due to its demonstrated anticancer properties. In a study evaluating a series of benzyloxybenzaldehyde derivatives, this compound (referred to as compound 31) exhibited notable cytotoxic activity against the human promyelocytic leukemia (HL-60) cell line, with significant effects observed at concentrations between 1-10 µM. nih.gov This activity underscores its potential as a scaffold for the design and synthesis of more potent and selective anticancer agents. nih.govnih.gov Its defined chemical structure and demonstrable biological effect make it a valuable candidate for further medicinal chemistry optimization to improve efficacy and explore its therapeutic window.

Compound Tested Cell Line Observed Activity Concentration
This compoundHL-60 (Human Promyelocytic Leukemia)Significant Anticancer Activity1-10 µM

Table 1: Anticancer Activity of this compound

Pharmacological Mechanisms and Cellular Interactions

The anticancer effects of this compound are rooted in its ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation. nih.gov

Detailed investigations into its mechanism of action revealed that the compound induces cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org Specifically, treatment of HL-60 cells with this compound and related derivatives led to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from proceeding to mitosis and division, ultimately inhibiting tumor growth. mdpi.comnih.govnih.govmdpi.com

Following cell cycle arrest, the compound was shown to induce apoptosis, or programmed cell death. nih.gov Morphological assessments and DNA fragmentation analysis confirmed this apoptotic effect. nih.gov A key event in this process was the observed loss of mitochondrial membrane potential in cells treated with the compound. nih.gov The disruption of the mitochondrial membrane is a critical step in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors and the activation of caspases, which execute the process of cell death. semanticscholar.orgmdpi.com

Cellular Event Observation in HL-60 Cells Implication
Cell Cycle ProgressionArrest at G2/M PhaseInhibition of cell division and proliferation
ApoptosisDNA fragmentation and morphological changesInduction of programmed cell death
Mitochondrial IntegrityLoss of mitochondrial membrane potentialActivation of the intrinsic apoptotic pathway

Table 2: Cellular Mechanisms of this compound

Computational Chemistry and Molecular Modeling of 2 4 Chlorobenzyl Oxy Benzaldehyde

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. While specific molecular docking studies exclusively on 2-[(4-Chlorobenzyl)oxy]benzaldehyde are not extensively documented in publicly available literature, research on analogous benzaldehyde (B42025) derivatives provides a framework for understanding its potential interactions.

Prediction of Binding Pockets and Ligand-Target Interactions

Studies on various benzaldehyde derivatives have shown that they can interact with a range of biological targets. For instance, molecular docking of para-substituted benzaldehyde derivatives with human serum albumin (HSA) has revealed that these compounds primarily bind within the active site of the protein. The interactions are predominantly driven by hydrogen bonding and hydrophobic interactions, with some contribution from electrostatic forces. nih.gov

In a study on isoxazole (B147169) derivatives synthesized from chalcones, which share structural similarities with benzaldehydes, docking with the cyclooxygenase-2 (COX-2) enzyme indicated binding within the enzyme's active site. nih.gov The binding affinity of these compounds is influenced by the nature and position of their substituents. For example, the interaction of various benzaldehyde derivatives with phenoloxidase from Sacrophaga neobelliaria showed that the hydrophobicity of the substituent at the para position plays a major role in the inhibition activity. nih.gov An increase in the Hansch-Fujita π value of the substituent, which quantifies its hydrophobicity, was correlated with a significant increase in the inhibitory concentration (IC50). nih.gov

The following table illustrates typical binding affinities and interacting residues for benzaldehyde analogs with a target protein, based on available literature for similar compounds.

Compound/AnalogTarget ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Benzaldehyde DerivativesHuman Serum Albumin (HSA)Not SpecifiedNot Specified
Isoxazole Derivatives (from chalcones)Cyclooxygenase-2 (COX-2)-7.5 to -8.5Not Specified
CuminaldehydePhenoloxidaseIC50: 0.0067 mMNot Specified
VanillinPhenoloxidaseIC50: 38 mMNot Specified

Note: This table presents data from studies on benzaldehyde derivatives and analogs to illustrate the type of information obtained from molecular docking studies, due to the absence of specific data for this compound.

Identification of Key Binding Motifs for Biological Activity

The biological activity of benzaldehyde derivatives is often dictated by specific structural features, or binding motifs, that facilitate strong interactions with their biological targets. A recurring motif is the presence of a hydroxyl group at the ortho position of the aldehyde group, which can form a quasi-six-membered ring through intramolecular hydrogen bonding with the unshared pair of electrons on a nitrogen atom of an amino group in the target enzyme. nih.gov This interaction has been shown to contribute to higher inhibitory activity. nih.gov

Furthermore, the electronic properties of the substituents on the benzene (B151609) ring are critical. Electron-donating groups at the para position have been found to be less important than hydrophobicity in some contexts, but they can still influence binding. nih.gov In the case of this compound, the chlorobenzyl group introduces both hydrophobicity and a specific electronic profile that would be expected to influence its binding characteristics. The ether linkage also provides a degree of conformational flexibility, allowing the molecule to adopt a favorable conformation within a binding pocket.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are instrumental in predicting a molecule's electronic properties, reactivity, and other chemical behaviors.

Prediction of Electronic Properties and Reactivity

While specific DFT calculations for this compound are not readily found in the literature, studies on similar molecules like para-substituted benzaldehydes and other derivatives provide valuable insights. DFT calculations can determine several key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. biolscigroup.us

The table below shows representative electronic properties calculated using DFT for a generic benzaldehyde derivative, illustrating the type of data obtained from such studies.

Electronic PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.0 eVIndicator of chemical reactivity and stability
Dipole Moment3.0 DMeasure of the molecule's overall polarity

Note: The values in this table are illustrative and based on typical DFT results for benzaldehyde derivatives, as specific data for this compound is not available.

Studies on Regioselectivity of Reactions

DFT calculations are also a powerful tool for predicting the regioselectivity of chemical reactions, which is the preference for bond-making or bond-breaking in one direction over all other possible directions. For instance, in a study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, DFT was used to investigate the reaction mechanism and identify the transition states. nih.govnih.gov These calculations can elucidate the most energetically favorable reaction pathway, thereby predicting the major product of a reaction.

In the context of this compound, DFT could be employed to predict the outcome of various reactions, such as electrophilic or nucleophilic substitutions on the aromatic rings. The calculations would involve modeling the different possible transition states and determining their relative energies to identify the most likely product isomer.

Analysis of Antioxidant Potential

The antioxidant potential of a compound can be effectively analyzed using DFT. These calculations can predict parameters related to the mechanisms of antioxidant action, such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). Key descriptors calculated include bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA).

A study on novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives used DFT to explain their radical scavenging activities. nih.gov The calculations of energetic descriptors indicated that the sequential proton loss-electron transfer mechanism was preferred. nih.gov The HOMO energy was also found to be a good indicator of antioxidant activity, with values closer to zero suggesting better scavenging abilities. nih.gov

Conformation and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is fundamental to its physical, chemical, and biological properties. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Understanding the preferred conformations and the energy barriers between them is key to elucidating its interactions with its environment.

Conformational Analysis:

Conformational analysis aims to identify the stable arrangements of atoms in a molecule and to quantify their relative energies. This can be achieved through various computational methods, ranging from relatively simple molecular mechanics calculations to more accurate but computationally expensive quantum mechanical approaches. For this compound, the key degrees of freedom include the torsion angles around the ether linkage and the orientation of the benzaldehyde group relative to the benzyl (B1604629) moiety.

Studies on related diaryl ether and diaryl-substituted compounds have highlighted the importance of both steric and electronic factors in determining the preferred conformation. rsc.orgnih.gov For instance, the presence of substituents on the aromatic rings can introduce steric hindrance that favors certain conformations over others. Furthermore, non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals forces, can play a significant role in stabilizing specific geometries. rsc.org In the case of this compound, the chlorine atom on the benzyl ring and the aldehyde group on the other ring will influence the electronic distribution and steric landscape of the molecule.

Molecular Dynamics (MD) Simulations:

While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed picture of molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent or a biological macromolecule. youtube.comnih.gov

An MD simulation of this compound, either in a solvent or in complex with a hypothetical protein target, could reveal important information. nih.gov For example, it could show how the molecule's conformation changes in a polar versus a non-polar environment. If this compound were being investigated as a potential drug, MD simulations could be used to study the stability of its binding to a target protein, identifying key intermolecular interactions and the dynamic behavior of the protein-ligand complex. nih.gov

Parameter Description Relevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the calculated molecular mechanics energies and dynamics. A well-parameterized force field is crucial for reliable simulations.
Solvent Model Representation of the solvent molecules in the simulation (e.g., explicit water molecules or an implicit continuum model).The choice of solvent model affects the simulated conformational preferences and dynamics, as it accounts for solute-solvent interactions.
Simulation Time The duration of the simulated trajectory.Longer simulation times are necessary to observe slower conformational changes and to ensure adequate sampling of the conformational space.
Temperature and Pressure Thermodynamic variables that are controlled during the simulation to mimic experimental conditions.These parameters ensure that the simulation is representative of a specific physical state.
Analysis Metrics Quantities calculated from the simulation trajectory, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and dihedral angle distributions.These metrics provide quantitative insights into the stability of the molecule's conformation and the flexibility of different parts of the structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. jmaterenvironsci.comresearchgate.netnih.gov These approaches are widely used in drug discovery and environmental toxicology to predict the activity of new compounds, optimize lead compounds, and understand the molecular features that are important for a specific biological effect.

QSAR Modeling:

A QSAR model is a mathematical equation that correlates the variation in a biological activity (e.g., enzyme inhibition, antimicrobial activity) with the variation in the physicochemical properties of a set of molecules. nih.govmdpi.com The properties, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecules and can encode information about their steric, electronic, hydrophobic, and topological characteristics.

For a class of compounds like substituted benzaldehydes or benzyl ethers, a QSAR study could be undertaken to predict their potential biological activities. jmaterenvironsci.comnih.gov For example, if a series of derivatives of this compound were synthesized and tested for their antimicrobial activity, a QSAR model could be developed to understand how different substituents on the aromatic rings affect this activity. jmaterenvironsci.com The model could then be used to predict the activity of yet-to-be-synthesized derivatives, guiding the design of more potent compounds.

Descriptor Type Examples Information Encoded
Topological Molecular Connectivity Indices, Wiener IndexThe connectivity and branching of the molecular skeleton. nih.gov
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesThe distribution of electrons in the molecule and its reactivity.
Steric Molar Refractivity, van der Waals VolumeThe size and shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)The molecule's affinity for non-polar versus polar environments.
Quantum Chemical NQCC (Nuclear Quadrupole Coupling Constants)Detailed electronic structure information. nih.gov

Cheminformatics Approaches:

Cheminformatics encompasses a broad range of computational methods for storing, retrieving, analyzing, and visualizing chemical information. nih.govnih.govrsc.org In the context of this compound, cheminformatics tools could be used for several purposes:

Database Searching and Virtual Screening: Searching chemical databases for compounds with similar structures or predicted properties. This can help in identifying commercially available analogs for testing or in assessing the novelty of the compound.

Chemical Space Analysis: Mapping the physicochemical properties of a library of related compounds to understand their diversity and to identify regions of chemical space that are underexplored. nih.gov

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the molecule. This is crucial in the early stages of drug discovery to flag potential liabilities.

Molecular Fingerprinting: Representing the structure of the molecule as a series of binary digits (a fingerprint) that can be used for rapid similarity searching and for building machine learning models to predict various properties. nih.gov

By leveraging these computational approaches, researchers can gain a comprehensive understanding of the chemical and potential biological characteristics of this compound without the need for extensive and costly experimental work, thereby accelerating the pace of research and discovery.

Advanced Analytical Methodologies for Characterization of 2 4 Chlorobenzyl Oxy Benzaldehyde

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides an unambiguous structural confirmation of 2-[(4-Chlorobenzyl)oxy]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms in this compound can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms within the molecule. For this compound, distinct signals are expected for the aldehydic proton, the benzylic methylene (B1212753) protons, and the aromatic protons on both the benzaldehyde (B42025) and the 4-chlorobenzyl rings.

Aldehydic Proton (CHO): A characteristic singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.8–10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Methylene Protons (O-CH₂-Ar): The two protons of the methylene bridge are expected to appear as a singlet around δ 5.0-5.3 ppm. This signal confirms the ether linkage between the benzaldehyde and 4-chlorobenzyl moieties.

Aromatic Protons: The eight aromatic protons will appear in the region of δ 6.9–7.9 ppm. The protons on the 2-oxybenzaldehyde ring and the 4-chlorobenzyl ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The specific substitution pattern helps in assigning these signals to their respective positions on the aromatic rings.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, 14 distinct signals would be expected, corresponding to each unique carbon atom.

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and will appear as a singlet at the lowest field, typically between δ 190–195 ppm. bhu.ac.in

Aromatic and Alkene Carbons: Carbons of the two aromatic rings and the ether-linked carbon of the benzaldehyde ring are expected in the δ 110–160 ppm region. bhu.ac.in The carbon atom bearing the ether linkage (C-O) will be shifted downfield compared to the other aromatic carbons.

Methylene Carbon (O-CH₂-Ar): The benzylic methylene carbon signal is anticipated in the range of δ 65–75 ppm.

Expected ¹H-NMR and ¹³C-NMR Data for this compound

Assignment Expected ¹H-NMR Chemical Shift (δ, ppm) Expected Multiplicity Expected ¹³C-NMR Chemical Shift (δ, ppm)
Aldehydic H9.8 - 10.5Singlet (s)N/A
Aldehydic CN/AN/A190 - 195
Methylene H (CH₂)5.0 - 5.3Singlet (s)N/A
Methylene C (CH₂)N/AN/A65 - 75
Aromatic H6.9 - 7.9Multiplets (m)N/A
Aromatic CN/AN/A110 - 140
Aromatic C-ON/AN/A155 - 160
Aromatic C-ClN/AN/A130 - 135

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups and structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key structural features.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680–1705 cm⁻¹, which is characteristic of an aromatic aldehyde carbonyl group. orientjchem.org

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet), corresponding to the C-H bond of the aldehyde group.

C-O-C Stretch (Ether): The asymmetric and symmetric stretching vibrations of the ether linkage are expected to produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. orientjchem.org

C=C Stretch (Aromatic): Several medium to weak bands in the 1450–1600 cm⁻¹ region indicate the presence of the aromatic rings.

C-Cl Stretch: A band in the region of 700–800 cm⁻¹ would be consistent with the C-Cl bond on the chlorobenzyl ring.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aldehyde C=O Stretch1680 - 1705Strong
Aldehyde C-H Stretch2810 - 2830 & 2710 - 2730Weak
Ether C-O-C Stretch1220 - 1260 & 1020 - 1080Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
Aromatic C-H Stretch3000 - 3100Medium to Weak
C-Cl Stretch700 - 800Medium to Strong

Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for organic functional groups.

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

For this compound (C₁₄H₁₁ClO₂), the molecular weight is approximately 246.69 g/mol . The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at m/z [M]⁺ and another peak at [M+2]⁺ with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways would likely involve:

Loss of H·: A peak at [M-1]⁺ from the loss of the aldehydic hydrogen.

Loss of CHO: A peak at [M-29]⁺ corresponding to the loss of the formyl radical.

Benzylic Cleavage: Cleavage of the C-O bond in the ether linkage is a common fragmentation pathway. This would result in a prominent peak for the 4-chlorobenzyl cation at m/z 125/127.

Formation of Oxonium Ion: The other part of the molecule could form a 2-oxybenzaldehyde fragment or related ions.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl) Proposed Fragment Ion Formula
246Molecular Ion [M]⁺[C₁₄H₁₁ClO₂]⁺
245[M-H]⁺[C₁₄H₁₀ClO₂]⁺
217[M-CHO]⁺[C₁₃H₁₀ClO]⁺
1254-Chlorobenzyl cation[C₇H₆Cl]⁺
1212-Hydroxybenzoyl cation[C₇H₅O₂]⁺

Note: The data in this table represents predicted major fragments based on the compound's structure and common fragmentation patterns of aromatic aldehydes and benzyl (B1604629) ethers.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the purity analysis of non-volatile or thermally sensitive compounds like this compound. Due to its polarity, reversed-phase HPLC is the most suitable approach.

Stationary Phase: A C18 or C8 silica-based column would typically be used.

Mobile Phase: A gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be employed to achieve effective separation.

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (likely in the 254-280 nm range due to the aromatic systems) would be used for detection and quantification. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and thermally stable compounds. Given its molecular weight, this compound should be sufficiently volatile for GC analysis.

Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be used. The oven temperature would be programmed to ramp up to ensure the elution of the compound.

Identification: The retention time provides a characteristic identifier, while the mass spectrometer detector provides the mass spectrum of the eluting compound. This allows for positive identification by comparing the obtained spectrum with a library or the expected fragmentation pattern. rsc.org

Purity Assessment: The purity can be estimated by the relative area of the peak corresponding to this compound in the total ion chromatogram (TIC).

Strategies for Impurity Profiling and Quantification

Impurity profiling is a critical aspect of chemical analysis that involves the identification and quantification of all potential impurities in a substance. medwinpublishers.comresearchgate.netresearchgate.net For this compound, impurities can originate from the starting materials or be formed as by-products during the synthesis. The Williamson ether synthesis, while generally efficient, can lead to several impurities. byjus.commasterorganicchemistry.comlibretexts.org

Potential impurities in this compound may include:

Unreacted Starting Materials: Residual 2-hydroxybenzaldehyde and 4-chlorobenzyl chloride.

By-products of the Alkylating Agent: 4-Chlorobenzyl alcohol, formed from the hydrolysis of 4-chlorobenzyl chloride.

Dialkylated Product: 1,2-Bis[(4-chlorobenzyl)oxy]benzene, which can form if the starting salicylaldehyde (B1680747) is contaminated with catechol.

Oxidation Product: 2-[(4-Chlorobenzyl)oxy]benzoic acid, resulting from the oxidation of the aldehyde functional group. Aromatic aldehydes are known to be susceptible to air oxidation. americanpharmaceuticalreview.com

A comprehensive impurity profiling strategy typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying non-volatile impurities. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, can effectively separate the main compound from its more polar or less polar impurities. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where all components exhibit significant absorbance.

For volatile impurities, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the method of choice. nih.gov GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectral data for the structural elucidation of unknown impurities. ijprajournal.com

The quantification of identified impurities is typically performed using reference standards. In the absence of a specific impurity standard, its concentration can be estimated using the response factor of the main compound, assuming a similar response.

Table 2: Potential Impurities in this compound and Analytical Techniques for their Control

Impurity NamePotential SourceRecommended Analytical Technique
2-HydroxybenzaldehydeUnreacted starting materialHPLC, GC
4-Chlorobenzyl chlorideUnreacted starting materialHPLC, GC
4-Chlorobenzyl alcoholHydrolysis of 4-chlorobenzyl chlorideHPLC, GC
2-[(4-Chlorobenzyl)oxy]benzoic acidOxidation of the productHPLC

Future Research Directions and Translational Aspects of 2 4 Chlorobenzyl Oxy Benzaldehyde

Development as a Pharmaceutical Lead Compound

The journey of a chemical entity from initial discovery to a marketable pharmaceutical is long and arduous, yet the structural motifs within 2-[(4-Chlorobenzyl)oxy]benzaldehyde suggest a promising starting point. While direct studies on this specific molecule are not extensively documented in publicly available research, the well-established biological activities of its constituent parts—salicylaldehyde (B1680747) and chlorobenzyl derivatives—provide a strong rationale for its investigation as a pharmaceutical lead.

Future research should systematically screen this compound against a wide array of biological targets. Given that various benzaldehyde (B42025) derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties, these are logical therapeutic areas to initiate investigation. For instance, the aldehyde functional group can readily form Schiff bases with amine residues in proteins, potentially inhibiting enzyme function or disrupting protein-protein interactions. The lipophilic nature of the chlorobenzyl group could facilitate membrane traversal, enhancing bioavailability.

A critical step will be to establish a preliminary biological activity profile. This would involve a battery of in vitro assays to identify any "hits" against specific enzymes, receptors, or cell lines. Positive results would then necessitate medicinal chemistry efforts to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. The core structure is amenable to modification at several positions on both aromatic rings, offering a rich chemical space for optimization.

Applications in the Synthesis of Novel Organic Molecules

The reactivity of the aldehyde group makes this compound a valuable intermediate for the synthesis of a diverse range of more complex organic molecules. Its utility as a building block is a significant area for future synthetic exploration.

The aldehyde functionality can participate in a wide variety of classical organic reactions, including:

Reductive amination: To produce secondary and tertiary amines.

Wittig reaction: To form alkenes.

Grignard and organolithium additions: To generate secondary alcohols.

Knoevenagel and Claisen-Schmidt condensations: To create α,β-unsaturated systems, which are precursors to various heterocyclic compounds.

One documented application is its use in the synthesis of thiosemicarbazones, such as 2-((4-CHLOROBENZYL)OXY)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE. sigmaaldrich.com Thiosemicarbazones are a class of compounds known for their wide spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. The synthesis of a library of such derivatives from this compound could lead to the discovery of novel therapeutic agents.

Furthermore, its structure is analogous to precursors used in the synthesis of heterocyclic systems like pyrazolines, which are known to possess a range of pharmacological properties. researchgate.net The condensation of this compound with appropriate ketones would yield chalcones, which can then be cyclized to form pyrazolines and other heterocyclic scaffolds. The exploration of these synthetic pathways is a promising avenue for future research.

Reaction TypePotential Products
Reductive AminationSubstituted Benzylamines
Wittig ReactionStilbene Derivatives
Grignard AdditionSubstituted Benzhydrols
Knoevenagel CondensationCinnamic Acid Derivatives
Thiosemicarbazide CondensationThiosemicarbazones

Exploration of New Pharmacological Targets and Disease Areas

Beyond the more common areas of antimicrobial and anticancer research, the unique structure of this compound may allow it to interact with novel pharmacological targets. The ether linkage and the specific substitution pattern could confer selectivity for certain biological molecules that are not effectively targeted by simpler benzaldehydes.

Future research should employ target identification strategies to uncover these potential new applications. Techniques such as chemical proteomics, where the compound is used as a "bait" to pull down its binding partners from cell lysates, could reveal unexpected protein interactions. Subsequent validation of these interactions would be crucial to establish a mechanistic link to a disease state.

Given that structurally related compounds, like econazole, are known antifungal agents, a thorough investigation into the antifungal potential of this compound and its derivatives is warranted. usp.orgsigmaaldrich.comusp.org The exploration could extend to less common fungal pathogens or focus on overcoming existing resistance mechanisms.

Another potential area of interest is neurology. Benzaldehyde derivatives have been investigated for their effects on the central nervous system. It would be worthwhile to screen this compound for activity against neuroinflammatory pathways or for neuroprotective effects in models of neurodegenerative diseases.

Advanced Computational and Mechanistic Studies

To guide and accelerate the experimental work outlined above, advanced computational and mechanistic studies are indispensable. Molecular modeling can provide valuable insights into the conformational preferences of this compound and how it might interact with potential biological targets.

Key Computational Approaches:

Molecular Docking: In silico screening of this compound against libraries of protein crystal structures can help prioritize experimental screening efforts by predicting binding affinities and modes.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR studies can be employed to build predictive models that correlate structural features with biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the compound's interaction with a target protein, revealing key binding interactions and the stability of the complex over time.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties of the molecule, such as its reactivity and the stability of reaction intermediates, which is particularly relevant for understanding its synthetic applications and metabolic fate.

Mechanistic studies will also be crucial to understand how the compound exerts its biological effects. This could involve enzymatic assays to determine if it acts as an inhibitor, reporter gene assays to assess its impact on specific signaling pathways, and biophysical techniques to characterize its binding to a target protein.

Computational MethodApplication
Molecular DockingTarget Identification and Hit Prioritization
QSARLead Optimization
MD SimulationsElucidation of Binding Dynamics
DFT CalculationsReactivity and Electronic Structure Analysis

Integration of this compound into Material Science Research

The application of functionalized aromatic aldehydes is not limited to the life sciences. The structural features of this compound also make it an interesting candidate for integration into materials science research.

The aldehyde group can be used to functionalize surfaces or to incorporate the molecule into polymeric structures. For example, it could be grafted onto polymer backbones to modify their properties, such as their thermal stability, optical properties, or affinity for other molecules.

One potential application is in the development of novel sensors. The aldehyde group can react with specific analytes, and this event could be transduced into a measurable signal (e.g., a change in color or fluorescence). The chlorobenzyl and salicylaldehyde moieties can be further functionalized to tune the sensor's selectivity and sensitivity.

Another avenue for exploration is in the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). The oxygen atoms of the ether and aldehyde groups could act as coordination sites for metal ions, leading to the formation of extended, ordered structures with potential applications in gas storage, catalysis, or separation science. The presence of the chlorine atom could also influence the packing of these structures through halogen bonding.

The development of new dyes or photochemically active materials is also a possibility. The aromatic rings and the carbonyl group form a conjugated system that can be further extended through chemical modification to create molecules with interesting photophysical properties.

Q & A

Basic Research Question

  • TLC monitoring : Use petroleum ether/ethyl acetate (80:20) to track reaction progress and confirm product retention factor (Rf ≈ 0.6) .
  • Spectroscopic techniques :
    • IR spectroscopy : Key peaks include C=O stretch (~1688–1690 cm⁻¹) and aryl ether C-O-C stretch (~1250–1260 cm⁻¹) .
    • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.5 ppm), with the aldehyde proton at δ ~10 ppm .

Advanced Consideration : X-ray crystallography reveals molecular conformation, such as dihedral angles between aromatic rings (e.g., ~78°), and intermolecular interactions like CH-π bonding, which influence crystallinity .

What are the applications of this compound in synthesizing bioactive compounds?

Advanced Research Question
The aldehyde group enables condensation reactions for generating pharmacologically relevant derivatives:

  • Schiff bases : React with aromatic diamines (e.g., 1,2-phenylenediamine) to form bis-Schiff bases, which exhibit antimicrobial or anticancer activity .
  • Heterocycles : Condensation with thiohydantoin yields 5-arylideneimidazolones, potential inhibitors of cancer cell proliferation (e.g., IC₅₀ values in µM range) .
    Mechanistic Insight : The electron-withdrawing chloro group enhances electrophilicity of the aldehyde, favoring nucleophilic attack in these reactions .

How do researchers resolve contradictions in reported synthetic methodologies for this compound?

Advanced Research Question
Discrepancies in protocols (e.g., solvent, catalyst ratios) require systematic optimization:

  • Solvent polarity : Ethanol may slow reaction kinetics but reduce side products compared to acetonitrile .
  • Catalyst loading : Excess K₂CO₃ (2–3 eq.) improves yields but complicates purification. A balance of 1.5 eq. benzyl chloride and 1 eq. aldehyde is optimal .
    Data Reconciliation : Parallel experiments under varying conditions, coupled with HPLC purity analysis, can identify robust protocols .

What analytical challenges arise in quantifying impurities in this compound?

Advanced Research Question

  • HPLC vs. TLC : While TLC is rapid, HPLC with UV detection (λ = 254 nm) resolves co-eluting impurities, such as unreacted 4-hydroxybenzaldehyde or di-alkylated byproducts .
  • Mass spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular ions (m/z ≈ 246.05 for [M+H]⁺) and detects trace impurities .

How does the compound’s molecular conformation influence its reactivity?

Advanced Research Question
X-ray data shows the aldehyde group and aryl ether linkage adopt a near-planar geometry, enhancing conjugation and stabilizing transition states in nucleophilic additions . Steric hindrance from the 4-chlorobenzyl group may limit reactivity at the ortho position, directing substitutions para to the ether oxygen .

What role does this compound play in asymmetric synthesis?

Advanced Research Question
The compound serves as a chiral precursor in macrocyclic syntheses. For example, condensation with polyamines forms macrobicyclic compounds via [2+2] cyclization, with the chloro group influencing stereoelectronic control .

How can researchers scale up synthesis without compromising purity?

Basic Research Question

  • Batch vs. flow chemistry : Continuous flow systems reduce side reactions by maintaining precise temperature and mixing .
  • Recrystallization scaling : Ethanol remains the solvent of choice for large-scale recrystallization due to low cost and high yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.